2-(2-methylphenoxy)-N-(naphthalen-1-yl)acetamide
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Overview
Description
N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE: is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.353 g/mol . This compound is part of a class of chemicals known for their diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE typically involves the reaction of naphthalene-2-amine with 2-o-tolyloxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalene-2-yl-2-o-tolyloxy-ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-NAPHTHALEN-1-YL-2-O-TOLYLOXY-ACETAMIDE
- 2-NAPHTHALEN-1-YL-N-(2-O-TOLYLOXY-ETHYL)-ACETAMIDE
- N-(2-(NAPHTHALEN-2-YLOXY)-ETHYL)-ACETAMIDE
- N-M-TOLYL-2-O-TOLYLOXY-ACETAMIDE
Uniqueness: N-NAPHTHALEN-2-YL-2-O-TOLYLOXY-ACETAMIDE is unique due to its specific substitution pattern on the naphthalene ring and the presence of the o-tolyloxy group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C19H17NO2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H17NO2/c1-14-7-2-5-12-18(14)22-13-19(21)20-17-11-6-9-15-8-3-4-10-16(15)17/h2-12H,13H2,1H3,(H,20,21) |
InChI Key |
PAMHZEOXUKDXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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